molecular formula C31H28ClN7O2 B12467923 N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide

Cat. No.: B12467923
M. Wt: 566.1 g/mol
InChI Key: OBJNFLYHUXWUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₃₁H₂₈ClN₇O₂ and molecular weight 566.053 g/mol (CAS: 1604810-83-4), is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7) . It is structurally characterized by a pyrimidine core substituted with a chloro group and an indole moiety, linked via an aminophenyl bridge to a benzamide group. The (2E)-4-(dimethylamino)but-2-enamido side chain confers conformational rigidity and enhances interaction with kinase active sites. It has demonstrated potent anti-proliferative activity in neuroblastoma models by disrupting super-enhancer-driven oncogenes like MYCN .

Properties

Molecular Formula

C31H28ClN7O2

Molecular Weight

566.1 g/mol

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)but-2-enoylamino]benzamide

InChI

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)

InChI Key

OBJNFLYHUXWUPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Origin of Product

United States

Preparation Methods

Core Synthesis: 5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamine

Key Steps and Reagents

Step Reaction Type Reagents/Conditions Yield Reference
1 Pyrimidine ring formation Ethylcyanoacetate, thiourea, indole-3-carboxaldehyde, NaOEt/EtOH, RT, 1 h 70%
2 Chlorination POCl₃, DMF, 10–35°C, 45 min 80%
3 Suzuki coupling Indole-5-boronic acid, Pd(OAc)₂, di-tert-butylphosphinoferrocene, K₂CO₃, dioxane, 80°C 75%
Detailed Mechanism
  • Pyrimidine Formation : A mixture of ethylcyanoacetate, thiourea, and indole-3-carboxaldehyde in sodium ethoxide/ethanol undergoes cyclization at room temperature to form the pyrimidine core.
  • Chlorination : Treatment with phosphoryl chloride (POCl₃) in DMF at 10–35°C introduces the chlorine atom at the C5 position.
  • Cross-Coupling : Palladium-catalyzed coupling of indole-5-boronic acid with the chloropyrimidine intermediate under basic conditions (K₂CO₃) in dioxane.

Aminophenyl Linker Synthesis

Nitration and Reduction

Step Reaction Type Reagents/Conditions Yield Reference
1 Nitration HNO₃, H₂SO₄, 0–5°C, 1 h 85%
2 Reduction H₂/Pd-C, EtOH, RT, 12 h 90%
Coupling with Pyrimidine Core
  • Acylation : The reduced aminophenyl intermediate is coupled with 5-chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamine via amide bond formation using EDCI/HOBt or HATU in DMF.

Final Assembly: Benzamide Moiety

Butenamido-Benzamide Synthesis

Step Reaction Type Reagents/Conditions Yield Reference
1 Schiff base formation 4-(dimethylamino)butan-2-enal, NH₂-Benzamide, EtOH, reflux, 6–8 h 80%
2 Esterification 4-(dimethylamino)but-2-enoyl chloride, TEA, CH₂Cl₂, 0°C, 2 h 85%
Final Coupling

The Schiff base intermediate is reacted with the aminophenyl-pyrimidine core under acidic conditions (e.g., glacial acetic acid) to form the final product.

Critical Optimization Parameters

Parameter Optimal Conditions Impact on Yield/Selectivity
Solvent Dioxane or DMF High solubility, minimal side reactions
Catalyst Pd(OAc)₂ + di-tert-butylphosphinoferrocene Efficient cross-coupling
Temperature 80–100°C for coupling Accelerates reaction kinetics
pH Neutral to slightly basic (K₂CO₃) Prevents hydrolysis of intermediates

Analytical Validation

Spectroscopic Data

Technique Key Peaks/Shifts Reference
¹H NMR δ 8.4 (d, 1H, NH), 7.1–7.8 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃)
¹³C NMR 165 (C=O), 150–160 (aromatic carbons), 24 (CH₃)
IR 1635 cm⁻¹ (C=N), 1372 cm⁻¹ (C-N)

Challenges and Solutions

Challenge Solution Outcome
Low solubility of intermediates Use polar aprotic solvents (DMF, DMSO) Improved reaction efficiency
Side reactions in cross-coupling Optimize catalyst loading (5 mol% Pd) >75% yield
Stereoselectivity in butenamido group Use (E)-selective condensation conditions >90% E-isomer purity

Comparison with Reported Methods

Method Yield Selectivity Reference
Palladium-catalyzed coupling 75% High
POCl₃-mediated chlorination 80% Moderate
One-pot cyclization 70% Low

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace Pd catalysts with cheaper alternatives (e.g., Cu-mediated coupling).
  • Waste Management : Optimize solvent usage (e.g., use 1,4-dioxane instead of THF).
  • Purity Control : Implement chromatographic purification (silica gel, HPLC) to achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase by forming a covalent bond with a cysteine residue in the ATP binding site . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

(E)-N-(3-((6-(1H-Indol-3-yl)pyrimidin-4-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide

  • Molecular Formula : C₃₁H₂₉N₇O₂
  • Molecular Weight : 531.61 g/mol (CAS: 2058075-45-7)
  • Key Differences : Replaces the 5-chloro-pyrimidine with a 6-indolyl-pyrimidine, omitting the chloro substituent. This reduces molecular weight by ~34.4 g/mol and likely alters kinase selectivity due to steric and electronic changes .

N-(4-{[(3R)-3-{[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino}-1-piperidinyl]carbonyl}phenyl)-4-(dimethylamino)butanamide

  • Structure: Incorporates a piperidinyl-carbonyl linker instead of the benzamide-aminophenyl bridge .
  • Implications : The piperidine ring may improve solubility or metabolic stability but could reduce CDK7 binding affinity due to altered spatial orientation .

N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide

  • Molecular Features : Contains a bipyrimidinyl core and trifluoromethylbenzamide group .
  • Functional Impact : The trifluoromethyl group enhances hydrophobicity and target affinity, while the bipyrimidine scaffold broadens kinase inhibition profiles beyond CDK7 .

Functional Comparison: Target Selectivity and Efficacy

Compound Primary Target Mechanism IC₅₀ (CDK7) Therapeutic Application
Target Compound (THZ1) CDK7 Covalent inhibition <10 nM Neuroblastoma, MYCN suppression
Compound Unknown Non-covalent inhibition N/A Preclinical cancer models
Compound Broad-spectrum ATP-competitive inhibition ~50 nM Multi-kinase inhibition

Key Findings :

  • The chloro-indolyl-pyrimidine motif in the target compound is critical for CDK7 specificity, as removal (e.g., analog) diminishes potency .
  • The (2E)-butenamido chain in the target compound enhances covalent binding to CDK7’s cysteine residue (C312), a feature absent in non-covalent analogs .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) 3.8 3.2 4.1
Solubility (µg/mL) <10 (PBS) >50 (DMF) <5 (PBS)
Metabolic Stability Moderate High Low

Notes:

  • The target compound’s low aqueous solubility (PBS) may limit bioavailability, necessitating formulation optimization .
  • The trifluoromethyl group in ’s compound increases LogP, favoring blood-brain barrier penetration but raising toxicity risks .

Biological Activity

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide, also known by its CAS number 1621523-07-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy against various biological targets.

The molecular formula of the compound is C31H30ClN7O2C_{31}H_{30}ClN_{7}O_{2}, with a molecular weight of 568.07 g/mol. The compound features an indole moiety and a pyrimidine structure, which are known for their biological significance.

PropertyValue
Molecular FormulaC31H30ClN7O2
Molecular Weight568.07 g/mol
CAS Number1621523-07-6
Storage ConditionsDark place, 2-8°C

Anticancer Activity

Recent studies have indicated that this compound acts as a selective and potent inhibitor of cyclin-dependent kinase 7 (CDK7), a critical regulator in cell cycle progression and transcriptional control. CDK7 inhibition has been associated with anti-proliferative effects in various cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects involves the covalent modification of CDK7, leading to disruption of the phosphorylation of key substrates involved in cell cycle regulation. This results in cell cycle arrest and apoptosis in cancer cells.

Antimalarial Activity

In addition to its anticancer properties, analogs of this compound have shown promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the structure have yielded derivatives that exhibit significant anti-malarial activity with low cytotoxicity towards human cells .

Cytotoxicity Profile

The cytotoxicity of this compound has been evaluated using various human cell lines. The IC50 values indicate that while some derivatives may exhibit high cytotoxicity (IC50 < 10 μM), others maintain selectivity towards rapidly dividing cancer cells over normal fibroblasts .

Study 1: Efficacy Against Cancer Cell Lines

In a study evaluating the efficacy of this compound against breast cancer cell lines, researchers found that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the importance of structure-activity relationship (SAR) analyses in optimizing the compound's anticancer properties.

Study 2: Antimalarial Activity Assessment

Another investigation focused on the antimalarial properties of related compounds demonstrated that certain derivatives could inhibit PfCDPK1, a vital kinase for P. falciparum survival, showcasing their potential as novel antimalarial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.